
"N-(2-methylbenzyl)cyclohexanamine molecular
structure"

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
N-(2-

methylbenzyl)cyclohexanamine

CAS No.: 90504-90-8

Cat. No.: B185553

Get Quote

Technical Guide: N-(2-
methylbenzyl)cyclohexanamine
Structural Characterization, Synthetic Protocols,
and Pharmacophore Analysis[1][2]
Executive Summary
N-(2-methylbenzyl)cyclohexanamine (also referred to as N-cyclohexyl-2-methylbenzylamine)

is a secondary amine intermediate of significant interest in medicinal chemistry and organic

synthesis.[1][2] Structurally, it serves as a lipophilic, sterically hindered pharmacophore often

found in mucolytics (e.g., Bromhexine analogs), ion channel blockers, and ligand backbones

for coordination chemistry.[1][2]

This guide provides a comprehensive technical analysis of the molecule, detailing its synthesis

via reductive amination, spectroscopic signature, and physicochemical properties relevant to

drug discovery.[1]
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Property Data

IUPAC Name N-[(2-methylphenyl)methyl]cyclohexanamine

Molecular Formula

C

H

N

Molecular Weight 203.33 g/mol

Classification Secondary Amine / Aralkylamine

Key Feature
Ortho-substituted aromatic ring providing steric

bulk

Molecular Architecture & Physicochemical Profile[1][2]
The molecule consists of three distinct domains: a cyclohexyl ring (aliphatic lipophilicity), a

secondary amine (ionizable center), and an o-toluyl group (aromatic bulk).[1]

2.1 Structural Visualization
The following diagram illustrates the connectivity and the steric environment created by the

ortho-methyl group, which restricts free rotation around the benzylic bond compared to

unsubstituted benzylamines.[1][2]
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Figure 1: Modular decomposition of N-(2-methylbenzyl)cyclohexanamine showing functional

domains.
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2.2 Physicochemical Properties (Predicted)
These values are critical for assessing "drug-likeness" and blood-brain barrier (BBB)

permeability.[1][2]

Property Value (Est.) Significance

LogP 3.8 – 4.2
High lipophilicity; likely high

BBB permeability.[1][2]

pKa (Conj. Acid) 10.2 – 10.8

Predominantly protonated

(cationic) at physiological pH

(7.4).[1]

H-Bond Donors 1 The secondary amine -NH-.

H-Bond Acceptors 1 The nitrogen lone pair.[1][2]

Rotatable Bonds 3

Moderate flexibility, limited by

the cyclohexyl ring chair

conformation.[1]

Synthetic Protocol: Reductive Amination
The most robust route for synthesizing N-(2-methylbenzyl)cyclohexanamine is the Reductive

Amination of 2-methylbenzaldehyde with cyclohexylamine.[1][2] This method avoids the over-

alkylation issues common with direct alkylation (e.g., using benzyl halides).[1]

3.1 Reaction Scheme
Reagents: 2-Methylbenzaldehyde, Cyclohexylamine, Sodium Triacetoxyborohydride (STAB),

Dichloromethane (DCM), Acetic Acid (AcOH).[1][2]
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Figure 2: Step-wise mechanism of Reductive Amination using Sodium Triacetoxyborohydride.

3.2 Step-by-Step Methodology
Note: All steps should be performed in a fume hood due to the volatility of amines and solvents.

[1][2]

Imine Formation:

In a round-bottom flask, dissolve 2-methylbenzaldehyde (10 mmol, 1.20 g) in anhydrous

Dichloromethane (DCM) (30 mL).

Add Cyclohexylamine (10 mmol, 0.99 g).

Catalysis: Add Glacial Acetic Acid (10 mmol, 0.6 mL) to catalyze imine formation.[1]

Observation: Stir at room temperature for 30–60 minutes. The solution may warm slightly

or change color (pale yellow) as the imine forms.[1]

Reduction:

Cool the mixture slightly (optional, but recommended if scaling up).
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Add Sodium Triacetoxyborohydride (STAB) (14 mmol, 3.0 g) portion-wise over 10 minutes.

Why STAB? Unlike NaBH

, STAB is mild and will not reduce the aldehyde before it reacts with the amine [1].[1]

Stir the reaction at room temperature for 4–12 hours. Monitor via TLC (Silica; 10% MeOH

in DCM).[1]

Workup & Purification:

Quench: Add saturated aqueous NaHCO

(30 mL) to neutralize the acid and quench excess borohydride.

Extraction: Separate the organic layer.[3] Extract the aqueous layer with DCM (2 x 20 mL).

[1]

Wash: Combine organic layers and wash with Brine.[3] Dry over anhydrous MgSO

.

Isolation: Filter and concentrate under reduced pressure to yield the crude oil.

Purification: If necessary, convert to the Hydrochloride salt (add HCl in ether) for

recrystallization, or perform column chromatography (Hexane/Ethyl Acetate).[1]

Spectroscopic Characterization
Validating the structure requires confirming the presence of the ortho-methyl group, the benzyl

methylene, and the cyclohexyl ring.[1][2]

4.1 Nuclear Magnetic Resonance (

H NMR)
Solvent: CDCl

, 400 MHz. (Predicted shifts based on fragment additivity).
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Shift (

ppm)
Multiplicity Integration Assignment

Structural
Insight

7.15 – 7.35 Multiplet 4H Ar-H
Aromatic

protons.[1][2]

3.82 Singlet 2H
Ar-CH

-N

Benzylic

methylene.[1][2]

Distinctive

singlet.

2.45 Multiplet 1H N-CH-Cy

Methine proton

of the cyclohexyl

ring.[2]

2.34 Singlet 3H Ar-CH
Ortho-methyl

group.[1][2]

Diagnostic peak.

1.85 – 1.95 Broad 2H Cy-CH
Equatorial

protons near

nitrogen.[1][2]

1.70 – 1.75 Broad 2H Cy-CH Distal equatorial

protons.[1][2]

1.05 – 1.35 Multiplet 6H Cy-CH
Axial protons and

distal

methylenes.[1][2]

1.40 Broad Singlet 1H -NH-

Amine proton

(exchangeable

with D

O).[1][2]

4.2 Mass Spectrometry (MS)
Molecular Ion (M+): 203 m/z.[1]
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Base Peak: Often 160 m/z (Loss of propyl/fragmentation of cyclohexyl ring) or 105 m/z

(Methyl-tropylium ion formed from the o-methylbenzyl fragment).[1][2]

Fragmentation Logic: The bond between the benzylic carbon and the nitrogen is the weakest

link under electron impact, often yielding the substituted benzyl cation.[1]

Applications in Drug Discovery
This structural motif is not merely a chemical curiosity; it represents a specific class of

Lipophilic Secondary Amines.

5.1 Pharmacophore Analysis
Steric Occlusion: The ortho-methyl group creates a "molecular bumper," preventing the

amine from fitting into tight enzymatic pockets that accept unsubstituted benzylamines.[1][2]

This is used to tune selectivity (e.g., in NMDA receptor antagonists).[1]

Cationic Amphiphilicity: At physiological pH, the protonated amine acts as a "head," while the

cyclohexyl and tolyl groups act as "tails."[1] This surfactant-like property often leads to

lysosomotropism (accumulation in acidic lysosomes).[1][2]

5.2 Relevant Analogues
Bromhexine: A mucolytic drug. The target molecule is essentially the de-brominated, de-

aminated metabolic core of Bromhexine.[1]

NMDA Antagonists: Similar secondary amine structures are explored for neuroprotection.
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Hit2Lead. "N-(2-methylbenzyl)cyclohexanamine hydrochloride Properties."

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. ["N-(2-methylbenzyl)cyclohexanamine molecular
structure"]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact
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Ontario, CA 91761, United States
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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